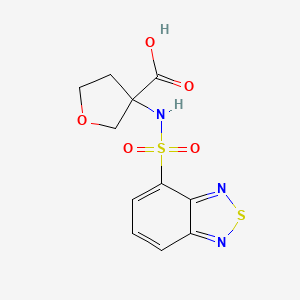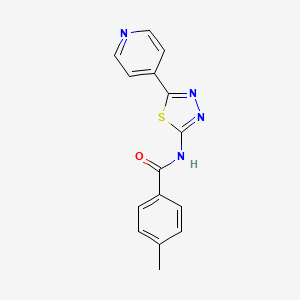![molecular formula C12H20N2O4 B7595482 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1998 and has since been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Mécanisme D'action
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR1, this compound can modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which play important roles in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate release, the inhibition of calcium signaling, and the induction of neuroprotection. It has also been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects in models of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid in lab experiments is its high selectivity for mGluR1, which allows researchers to specifically target this receptor without affecting other receptors or signaling pathways. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several future directions for research involving 3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid, including the development of more potent and selective mGluR1 antagonists, the investigation of the role of mGluR1 in other physiological and pathological processes, and the exploration of new therapeutic applications for this compound and other mGluR1 antagonists. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of various neurological disorders.
Méthodes De Synthèse
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid can be synthesized using a multi-step process involving the reaction of cyclopentylmethylamine with ethyl oxalyl chloride to form a cyclic oxalylamide intermediate, which is then reacted with ethyl glyoxylate to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and proper handling of the chemicals involved.
Applications De Recherche Scientifique
3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury, as well as in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of mGluR1 in pain processing, addiction, and mood disorders.
Propriétés
IUPAC Name |
3-[[cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-14(9-4-2-3-5-9)11(17)13-12(10(15)16)6-7-18-8-12/h9H,2-8H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDANKDLBUWYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2(CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)

![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)

![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)